N-(4-ethylphenyl)-2-fluorobenzenesulfonamide
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Overview
Description
N-(4-Ethylphenyl)-2-fluoro-1-benzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a sulfonamide group attached to a benzene ring, which is further substituted with an ethyl group and a fluorine atom. The presence of these substituents can significantly influence the compound’s chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethylphenyl)-2-fluoro-1-benzenesulfonamide typically involves the reaction of 4-ethylphenylamine with 2-fluorobenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
- Dissolve 4-ethylphenylamine in an appropriate solvent like dichloromethane.
- Add triethylamine to the solution to act as a base.
- Slowly add 2-fluorobenzenesulfonyl chloride to the reaction mixture while maintaining a low temperature (0-5°C).
- Stir the reaction mixture at room temperature for several hours.
- After completion, the reaction mixture is washed with water and the organic layer is separated.
- The product is purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of N-(4-ethylphenyl)-2-fluoro-1-benzenesulfonamide may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-Ethylphenyl)-2-fluoro-1-benzenesulfonamide can undergo various chemical reactions, including:
Nucleophilic substitution: The fluorine atom can be replaced by other nucleophiles.
Oxidation: The ethyl group can be oxidized to form a carboxylic acid.
Reduction: The sulfonamide group can be reduced to an amine.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Nucleophilic substitution: Formation of substituted sulfonamides.
Oxidation: Formation of 4-ethylbenzoic acid derivatives.
Reduction: Formation of N-(4-ethylphenyl)-2-fluoroaniline.
Scientific Research Applications
N-(4-Ethylphenyl)-2-fluoro-1-benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, particularly those with antibacterial and antifungal properties.
Biological Studies: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Industrial Applications: It serves as an intermediate in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(4-ethylphenyl)-2-fluoro-1-benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can disrupt the synthesis of folic acid, which is essential for bacterial growth and replication. This mechanism is similar to that of other sulfonamide antibiotics.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Methylphenyl)-2-fluoro-1-benzenesulfonamide
- N-(4-Chlorophenyl)-2-fluoro-1-benzenesulfonamide
- N-(4-Bromophenyl)-2-fluoro-1-benzenesulfonamide
Uniqueness
N-(4-Ethylphenyl)-2-fluoro-1-benzenesulfonamide is unique due to the presence of the ethyl group, which can influence its lipophilicity and, consequently, its biological activity and pharmacokinetic properties. The fluorine atom also contributes to the compound’s stability and reactivity, making it a valuable intermediate in various chemical syntheses.
Properties
Molecular Formula |
C14H14FNO2S |
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Molecular Weight |
279.33 g/mol |
IUPAC Name |
N-(4-ethylphenyl)-2-fluorobenzenesulfonamide |
InChI |
InChI=1S/C14H14FNO2S/c1-2-11-7-9-12(10-8-11)16-19(17,18)14-6-4-3-5-13(14)15/h3-10,16H,2H2,1H3 |
InChI Key |
CTJLMWKFWDKHIB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC=C2F |
Origin of Product |
United States |
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